molecular formula C7H3Cl2NS B12427786 2,6-Dichlorothieno[3,2-c]pyridine

2,6-Dichlorothieno[3,2-c]pyridine

Cat. No.: B12427786
M. Wt: 204.08 g/mol
InChI Key: ZHWYCHGXZFSPHD-UHFFFAOYSA-N
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Description

2,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorothieno[3,2-c]pyridine typically involves the chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and more efficient chlorinating agents to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which 2,6-Dichlorothieno[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2-Chlorothieno[3,2-d]pyrimidine

Comparison: 2,6-Dichlorothieno[3,2-c]pyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

2,6-dichlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3Cl2NS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H

InChI Key

ZHWYCHGXZFSPHD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)Cl

Origin of Product

United States

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